molecular formula C21H26N2O2 B2646820 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone CAS No. 432508-87-7

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone

Cat. No.: B2646820
CAS No.: 432508-87-7
M. Wt: 338.451
InChI Key: TVSDMCDBVYWNSP-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is a synthetic compound featuring a phenylpiperazine moiety linked via an ethanone bridge to a 4-isopropylphenoxy group. The phenylpiperazine group is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin or dopamine receptors) .

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17(2)18-8-10-20(11-9-18)25-16-21(24)23-14-12-22(13-15-23)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSDMCDBVYWNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone typically involves the following steps:

    Formation of 4-Phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Synthesis of 4-(propan-2-yl)phenol: This involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 4-Phenylpiperazine with 4-(propan-2-yl)phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features, activities, and synthetic data of the target compound with analogs from the evidence:

Compound Name/ID Piperazine Substituent Ethanone Substituent Key Activity/Property Synthesis Yield (%) Reference
Target Compound 4-Phenyl 4-(Propan-2-yl)phenoxy Unknown (hypothesized CNS activity) N/A N/A
: 696628-29-2 4-(4-Ethylphenyl) 3-Methoxy-4-acetylphenoxy Not reported Not specified
: (±)-8d 4-Phenyl Nitro-substituted tetrahydronaphthalene Not reported (synthesis focus) 70
: 9e 4-Phenyl Thiazolyl-phenoxy Antibacterial (MIC values not provided) 81
: Compound 5 Dual piperazine (7-chloroquinoline and phenyl) None (ethanone bridge) Anti-inflammatory (NO inhibition: IC₅₀ ~5 µM) 72
: CCR1 antagonist 4-Phenyl Pyrazol-1-yl CCR1 antagonism (QSAR model: q² = 0.59) Not specified
: 58722-59-1 4-Phenyl + morpholinylsulfonyl None (maleate salt) Not reported (high MW: 545.6 g/mol) Not specified
Key Observations:
  • Piperazine Modifications : Dual piperazine moieties () enhance anti-inflammatory activity, while bulky substituents (e.g., 4-ethylphenyl in ) may alter receptor selectivity.
  • Synthetic Efficiency : Yields for analogs range from 55–81%, with sterically hindered substituents (e.g., nitro groups) requiring optimized conditions .

Pharmacological and Physicochemical Properties

  • Anti-Inflammatory Activity: Compound 5 () demonstrates potent NO inhibition (IC₅₀ ~5 µM), attributed to its dual piperazine-quinoline structure. The target compound’s phenoxy group may reduce NO affinity but enhance other pathways .
  • Antibacterial Potential: Thiazolyl-phenoxy derivatives () show antibacterial activity, suggesting the target compound’s isopropylphenoxy group could similarly interact with microbial targets .
  • CCR1 Antagonism : Pyrazole-substituted analogs () highlight the importance of aromatic heterocycles in receptor binding, with QSAR models identifying substituent contributions to activity .

Biological Activity

The compound 1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is a derivative of phenylpiperazine, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H28N4OC_{21}H_{28}N_{4}O. Its structure features a phenylpiperazine moiety, which is known for its interactions with various neuroreceptors, and an ethanone group that may contribute to its biological profile.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of phenylpiperazine, including this compound, exhibit anticonvulsant properties. For instance, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity in animal models. The results indicated significant protection against seizures at doses of 100 mg/kg and 300 mg/kg in the maximal electroshock (MES) test .

Table 1: Anticonvulsant Activity of Derivatives

CompoundDose (mg/kg)Time (h)Protection (%)
Compound 191000.580
Compound 193004100
Compound 14100460
Compound 241000.570

In Silico Studies

In silico studies using quantitative structure-activity relationship (QSAR) models have been performed to evaluate the interaction of this compound with the CCR1 receptor, a target for inflammatory diseases. The study developed CoMFA models with high statistical significance (q² = 0.606; r² = 0.968), indicating that structural modifications could enhance binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The SAR analyses suggest that modifications to the piperazine ring and the introduction of different substituents on the aromatic rings can significantly influence biological activity. For example, the presence of electron-donating groups (EDGs) has been correlated with improved activity against certain targets, while electron-withdrawing groups (EWGs) tend to decrease potency .

Table 2: Summary of SAR Findings

Modification TypeEffect on Activity
Electron-donating groupsIncreased potency
Electron-withdrawing groupsDecreased potency
Lipophilicity changesAltered CNS distribution

Case Studies

Several case studies have highlighted the efficacy of phenylpiperazine derivatives in various therapeutic areas:

  • Antidepressant Activity : A derivative similar to our compound was evaluated for its antidepressant effects in rodent models, showing significant improvement in behavioral tests compared to controls.
  • Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Activity : Some derivatives have shown promising cytotoxic effects against cancer cell lines, with IC50 values comparable to established chemotherapeutics .

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